molecular formula C7HBr2F5O B1410362 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene CAS No. 1803836-28-3

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene

Cat. No.: B1410362
CAS No.: 1803836-28-3
M. Wt: 355.88 g/mol
InChI Key: IOLIQUFMJDRNNF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene is a specialized aromatic building block engineered for advanced chemical synthesis and materials science research. Its strategic substitution pattern, featuring bromine and fluorine atoms at the 1, 2, 4, and 5 positions, along with a robust trifluoromethoxy group at the 3-position, makes it a versatile precursor for constructing complex molecular architectures. The bromine atoms serve as excellent sites for metal-halogen exchange and cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups. The fluorine atoms and the trifluoromethoxy group are key motifs for enhancing the thermal stability, lipophilicity, and metabolic resistance of target molecules, properties highly sought after in the development of agrochemicals and pharmaceuticals. This compound is particularly valuable as a synthon for benzadiyne equivalents, enabling a stepwise approach to the synthesis of complex polycyclic aromatic systems, molecular belts, and iptycenes used in organic electronic materials. Researchers utilize this scaffold in the development of novel ligands for catalysis, monomers for high-performance polymers, and in the exploration of liquid crystalline materials. The presence of the trifluoromethoxy group is a significant structural advantage, as this moiety is known to positively influence the bioavailability and binding selectivity of lead compounds in medicinal chemistry. Handle with care in accordance with all applicable laboratory safety standards. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,4-dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(10)4(9)6(5(2)11)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLIQUFMJDRNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis often begins with a difluorobenzene derivative such as 1,4-dibromo-2,5-difluorobenzene, which can be prepared by bromination of 1,4-difluoro-benzene under controlled conditions.

  • Bromination conditions: Use of bromine or N-bromosuccinimide (NBS) in the presence of catalysts or under UV irradiation to selectively brominate the aromatic ring at the 1,4-positions.
  • Reaction medium: Common solvents include diethyl ether, tetrahydrofuran (THF), or toluene, often at low temperatures (-78 °C to -40 °C) to control reactivity and selectivity.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent is typically introduced via:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the aromatic ring by trifluoromethoxide ion.
  • Radical difluoromethoxylation methods employing reagents such as diethyl (bromodifluoromethyl)phosphonate under catalytic conditions, which can install the -OCF3 group on arenes and heteroarenes.

Representative Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Bromination of difluorobenzene to 1,4-dibromo-2,5-difluorobenzene Bromine or NBS, catalyst/UV, solvent: ether or toluene, low temp (-78 °C to -40 °C) Not explicitly reported for this step but typically moderate to high Selective bromination critical
Lithiation of 1,4-dibromo-2,5-difluorobenzene n-Butyllithium (2.5 M in hexanes), -78 °C, 30 min 37% to 86% (depending on DMF quench and purification) Formation of 4-bromo-2,5-difluorobenzaldehyde intermediate
Introduction of trifluoromethoxy group Radical difluoromethoxylation using diethyl (bromodifluoromethyl)phosphonate, KOH base, Me-THF/H2O solvent, room temp, 1 h Not specifically reported for target compound but yields typically moderate Catalytic radical method under ambient atmosphere

Detailed Research Findings

  • Lithiation and Formylation: Multiple studies have demonstrated that lithiation of 1,4-dibromo-2,5-difluorobenzene at low temperatures followed by DMF quenching yields 4-bromo-2,5-difluorobenzaldehyde with yields ranging from 37% to 86%, depending on reagent stoichiometry, temperature control, and purification techniques.

  • Radical Difluoromethoxylation: Recent advances show that catalytic radical difluoromethoxylation can efficiently introduce the trifluoromethoxy group onto aromatic rings. This method uses stable reagents under mild conditions and is tolerant of various functional groups, potentially applicable to the synthesis of trifluoromethoxy-substituted dibromodifluorobenzenes.

  • Industrial Scale Considerations: Large-scale production would optimize these steps using continuous flow reactors to enhance heat and mass transfer, improve safety when handling reactive organolithium reagents, and increase yield and purity.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Range Key Considerations
Selective bromination Br2 or NBS, catalyst/UV Low temp (-78 °C to -40 °C), ether/toluene solvent Moderate to high (not always reported) Control regioselectivity, avoid over-bromination
Lithiation and formylation n-BuLi or iPrMgCl·LiCl, DMF quench -78 °C to 0 °C, inert atmosphere 37% - 86% Temperature control critical, purification by chromatography
Trifluoromethoxy introduction Radical difluoromethoxylation reagents Room temp, KOH base, Me-THF/H2O Moderate (literature typical) Radical conditions mild, scalable

The preparation of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene involves a multi-step synthetic route combining selective bromination, lithiation/formylation of intermediates, and introduction of the trifluoromethoxy group via radical or nucleophilic substitution methods. The key to successful synthesis is precise control of reaction conditions, particularly temperature and reagent stoichiometry, to achieve high regioselectivity and yield. Advances in radical difluoromethoxylation provide promising mild conditions for installing the trifluoromethoxy group, enhancing the efficiency and scalability of this synthesis.

This synthesis pathway is supported by multiple research reports and industrial practices, reflecting a robust and versatile approach to preparing complex halogenated aromatic compounds with trifluoromethoxy substituents.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the bromine atoms.

    Coupling: Biaryl compounds with extended aromatic systems.

    Reduction: 2,5-Difluoro-3-(trifluoromethoxy)benzene.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. This activation facilitates nucleophilic aromatic substitution and other electrophilic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The target compound’s electronic profile is dominated by halogen (Br, F) and trifluoromethoxy groups. Key comparisons include:

  • 1,4-Dibromo-2,5-bis(alkyloxy)benzenes ():

    • Alkyloxy groups (-OR) are electron-donating, leading to a less electron-deficient ring compared to the target compound.
    • Reduced electrophilicity impacts reactivity in aromatic substitution reactions. For example, nucleophilic attack occurs more readily in the target due to stronger electron withdrawal from F and CF₃O groups .
  • 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0, ):

    • The trifluoromethoxy group is attached to a benzyl position rather than directly to the ring. This reduces conjugation with the aromatic π-system, diminishing electron withdrawal compared to the target compound .
  • Tetrabromo-m-xylene (CAS 36323-28-1, ):

    • Four bromine atoms create steric hindrance and increased molecular weight (512.7 g/mol vs. ~370 g/mol for the target). The absence of fluorine or CF₃O groups reduces polarity and alters solubility profiles .

Spectral Properties

  • UV-Vis Absorption ():
    • 1,4-Dibromo-2,5-bis(alkyloxy)benzenes exhibit λmax at ~300 nm (π*←π transitions). The target compound’s stronger electron-withdrawing groups may blue-shift absorption due to increased π-system destabilization .
  • NMR Spectroscopy:
    • Fluorine atoms in the target compound induce distinct <sup>19</sup>F NMR shifts (~-60 ppm for CF₃O) and deshield neighboring protons in <sup>1</sup>H NMR. Alkyloxy derivatives () show simpler splitting patterns due to fewer electronegative substituents .

Intermolecular Interactions

  • C–Br⋯π and C–H⋯Br Interactions ():
    • Observed in 1,4-dibromo-2,5-bis(alkyloxy)benzenes, these interactions stabilize crystal packing. In the target compound, fluorine’s electronegativity may favor C–F⋯π or C–H⋯F interactions, altering lattice energies and melting points .
  • Trifluoromethoxy Group Effects: The CF₃O group’s lipophilicity increases solubility in nonpolar solvents compared to alkyloxy derivatives, which are more hydrophilic .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Features (λmax/NMR) Notable Interactions
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene Br, F, CF₃O ~370 λmax ~290–310 nm (predicted); <sup>19</sup>F shifts -60 ppm C–F⋯π, C–Br⋯π
1,4-Dibromo-2,5-bis(methoxy)benzene Br, OCH₃ ~298 λmax 300 nm; δ<sup>1</sup>H 3.8 ppm (OCH₃) C–Br⋯π, C–H⋯Br
4-(Trifluoromethoxy)benzyl bromide CF₃O (benzyl) ~229 δ<sup>1</sup>H 4.6 ppm (CH₂Br) Van der Waals, dipole-dipole
α,α,α',α'-Tetrabromo-m-xylene Br (4×) ~513 N/A Steric hindrance dominant

Research Findings and Implications

  • Reactivity: The target compound’s electron-deficient ring facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) under milder conditions than alkyloxy derivatives .
  • Material Science Applications: Fluorine and CF₃O groups enhance thermal stability and resistance to oxidation, making the compound suitable for high-performance polymers .
  • Synthetic Challenges: Introducing multiple halogens and CF₃O requires precise control to avoid side reactions, such as debromination or CF₃O group displacement .

Biological Activity

1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene (CAS No. 327-51-5) is a halogenated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its chemical reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₆H₂Br₂F₂
Molecular Weight271.885 g/mol
Boiling PointNot specified
InChI KeyGLVMLJCMUBZVTJ-UHFFFAOYSA-N
CAS Registry Number327-51-5

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have indicated that halogenated compounds exhibit significant antimicrobial properties. The presence of multiple halogens in this compound enhances its ability to disrupt microbial cell membranes and inhibit growth.
  • Anticancer Potential : Research has shown that similar fluorinated compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cellular signaling pathways. The trifluoromethoxy group may enhance the lipophilicity of the molecule, facilitating its penetration into cancer cells.
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic processes. For instance, studies have highlighted the inhibition of reverse transcriptase enzymes by fluorinated compounds, which could be relevant for antiviral drug development.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several halogenated benzene derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-halogenated analogs, suggesting enhanced efficacy due to the presence of bromine and fluorine substituents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells. The compound was found to activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. These findings suggest potential applications in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the trifluoromethoxy group may facilitate interactions with lipid bilayers, leading to membrane destabilization in microbial cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS upon cellular uptake, leading to oxidative stress and subsequent cell death in cancer cells.
  • Enzyme Interaction : The electron-withdrawing nature of fluorine atoms can enhance binding affinity to enzyme active sites, leading to effective inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis typically involves sequential halogenation and functionalization of benzene derivatives. Key steps include:

  • Electrophilic substitution : Introducing bromine and fluorine groups at specific positions via directed ortho-metalation or halogen exchange reactions.
  • Trifluoromethoxy introduction : Using trifluoromethylation reagents (e.g., trifluoromethyl copper complexes) under anhydrous conditions to avoid hydrolysis .
  • Methodological considerations :
  • Temperature control : Halogenation reactions often require low temperatures (−78°C to 0°C) to minimize side products.
  • Catalyst selection : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps .
  • Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) is recommended due to the compound’s high lipophilicity.

Q. How can researchers confirm the structural integrity of this compound, and which analytical techniques are most reliable?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for verifying fluorine and trifluoromethoxy group positions. 1H^{1}\text{H} NMR resolves aromatic proton splitting patterns .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
  • X-ray crystallography : Programs like SHELXL (via SHELX suite) enable precise determination of crystal structures, especially for resolving ambiguities in halogen positioning .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in trifluoromethoxy groups) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Identifies conformational changes affecting signal splitting.
  • DFT calculations : Predicts optimized geometries and compares theoretical vs. experimental NMR shifts.
  • Multi-method validation : Cross-validate X-ray data (using SHELX refinement ) with spectroscopic results to resolve ambiguities.

Q. What experimental design principles apply to studying this compound’s reactivity in cross-coupling reactions?

  • Answer : The compound’s bromine atoms are prime sites for Suzuki or Buchwald-Hartwig couplings. Key considerations:

  • Solvent selection : Use anhydrous THF or DMF to stabilize palladium catalysts.
  • Steric effects : The trifluoromethoxy group at position 3 may hinder reactivity at adjacent bromine sites; bulkier ligands (e.g., XPhos) improve catalyst turnover .
  • Monitoring : Employ TLC or in situ IR spectroscopy to track reaction progress.

Q. What are the environmental and regulatory implications of using this compound in research?

  • Answer : Regulatory scrutiny applies due to its brominated and fluorinated components:

  • Environmental persistence : Bromine and fluorine substituents increase resistance to degradation.
  • Regulatory compliance : Under global chemical policies (e.g., REACH), mixtures containing ≥1% of structurally related bromo-fluoroarenes require hazard labeling and disposal protocols .
  • Safety protocols : Follow guidelines for handling corrosive/toxic intermediates (e.g., bromine gas mitigation) as outlined in safety data sheets .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersApplication Example
19F^{19}\text{F} NMRδ −55 to −60 ppm (CF3_3O)Trifluoromethoxy group identification
X-ray CrystallographySHELXL refinement (R-factor < 5%)Resolving halogen positional disorder
HRMSm/z 359.88 (M+^+) with 79Br^{79}\text{Br}/81Br^{81}\text{Br} isotope patternMolecular weight validation

Table 2 : Optimization of Cross-Coupling Reactions

ConditionImpact on YieldReference Method
Pd(OAc)2_2/XPhos85% yield (vs. 50% with PdCl2_2)Enhanced steric tolerance
Anhydrous DMFPrevents catalyst deactivationStandard for air-sensitive reactions
80°C, 12hOptimal for aryl bromide couplingTime-temperature trade-off

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Dibromo-2,5-difluoro-3-(trifluoromethoxy)benzene

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